1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, also known as this compound, is a useful research compound. Its molecular formula is C13H10Cl2S and its molecular weight is 269.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Indoles and Aromatic Polyimides
One-pot Synthesis of Indoles : A study developed an efficient method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles via cyclization of precursor isothiocyanates, derived from compounds similar to "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene". This process involves the use of sodium hydride followed by S- and/or N-alkylation, demonstrating a novel approach to constructing complex indole structures with potential applications in pharmaceuticals and materials science (Kobayashi, Ezaki, & Kobayashi, 2013).
Development of Transparent Polyimides : Research into thiophenyl-substituted benzidines, which can be synthesized from derivatives of "this compound", led to the creation of transparent polyimides. These materials have high refractive indices and small birefringences, making them suitable for advanced optical applications due to their excellent thermomechanical stability (Tapaswi et al., 2015).
Photoredox Catalysis and Radical Polymerization
Photoredox-catalyzed Cascade Annulation : A study explored the use of photoredox catalysis for the annulation of methyl(2-(phenylethynyl)phenyl)sulfanes, related to "this compound", with sulfonyl chlorides. This method efficiently synthesizes benzothiophenes and benzoselenophenes, showcasing the potential of photoredox catalysis in creating heterocyclic compounds with broad applications in organic electronics and photovoltaic materials (Yan et al., 2018).
Kinetic Monte Carlo Modeling of Polymer Synthesis : In another study, kinetic Monte Carlo modeling was used to analyze the synthesis of precursor polymers via the sulfinyl precursor route, involving compounds analogous to "this compound". This research provides insights into optimizing polymer synthesis processes, highlighting the importance of initial reactant concentrations and reaction conditions in achieving desired polymer properties (Steenberge et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-chloro-4-[2-(chloromethyl)phenyl]sulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJLGVDVLDAUEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)SC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376886 |
Source
|
Record name | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13459-60-4 |
Source
|
Record name | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.